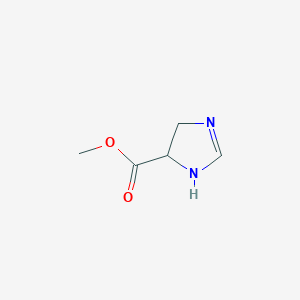
4-(4-氯苯基)-4-(二甲氨基)环己烷-1-酮
描述
4-(4-Chlorophenyl)-4-(dimethylamino)cyclohexan-1-one, commonly known as Ketamine, is a dissociative anesthetic drug that has been used in both human and veterinary medicine. It was first synthesized in 1962 as a replacement for phencyclidine (PCP), which had been used as an anesthetic but had severe side effects. Ketamine has since become a popular drug for its unique properties and has been used for various purposes, including anesthesia, pain management, and depression treatment.
科学研究应用
光生和反应性
Protti 等人 (2004) 的一项研究调查了芳香族卤化物的照片化学,包括与 4-(4-氯苯基)-4-(二甲氨基)环己烷-1-酮结构相关的化合物,重点介绍了通过光解生成芳基阳离子。该过程通过加成到π亲核试剂提供了通往芳基化产物的途径,证明了一种可用于合成复杂有机分子的机制 (Protti, Fagnoni, Mella, & Albini, 2004).
药理学研究工具
Croston 等人 (2002) 通过基于功能的细胞筛选,将 3-(4-氯苯基)-3-(2-(二甲氨基)乙基)异色满-1-酮 (AC-7954) 鉴定为尿激肽 II 受体的非肽激动剂。这一发现标志着它是同类中的第一个,具有作为药理学研究工具和潜在药物先导的潜在意义,突出了此类化合物在受体研究和药物开发中的重要性 (Croston, Olsson, Currier, et al., 2002).
晶体结构表征
Shi 等人 (2007) 详细介绍了与 4-(4-氯苯基)-4-(二甲氨基)环己烷-1-酮密切相关的化合物的合成和晶体结构,展示了结构分析在理解此类分子的化学和物理性质方面的重要性。X 射线衍射分析提供了对分子构象和分子间相互作用的见解,这对于新材料和药物的设计和开发至关重要 (Shi, Da-qing, Jing-wen, et al., 2007).
催化和合成应用
对加成反应的催化和新化合物的合成研究通常涉及像 4-(4-氯苯基)-4-(二甲氨基)环己烷-1-酮这样的分子。例如,Liu 等人 (2014) 探索了使用 4-(N,N-二甲氨基)吡啶盐酸盐作为酰化反应的可回收催化剂,该研究强调了该化合物在合成化学中的相关性,提供了一种绿色且有效的方法来改性醇和酚 (Liu, Ma, Liu, & Wang, 2014).
属性
IUPAC Name |
4-(4-chlorophenyl)-4-(dimethylamino)cyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO/c1-16(2)14(9-7-13(17)8-10-14)11-3-5-12(15)6-4-11/h3-6H,7-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIPFCXTUXOTXRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1(CCC(=O)CC1)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90503813 | |
| Record name | 4-(4-Chlorophenyl)-4-(dimethylamino)cyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90503813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenyl)-4-(dimethylamino)cyclohexan-1-one | |
CAS RN |
65618-71-5 | |
| Record name | 4-(4-Chlorophenyl)-4-(dimethylamino)cyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90503813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-chlorophenyl)-4-(dimethylamino)cyclohexan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(4-Methoxyphenyl)diazenyl]-2,5-dimethyl-1H-pyrazol-3-one](/img/structure/B1659429.png)
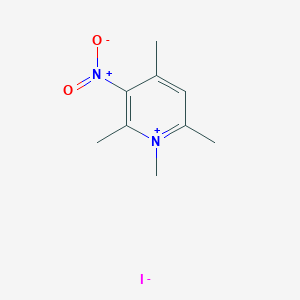
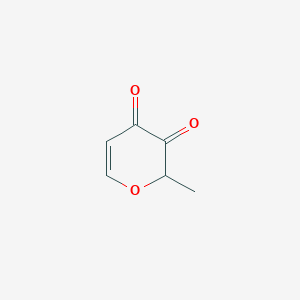
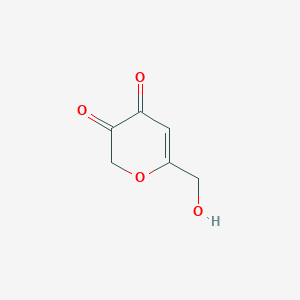
![2-methyl-5-oxo-4-pyridin-2-yl-N-[3-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide](/img/structure/B1659433.png)
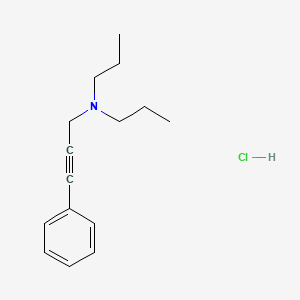

![4-methyl-2-[[2-(3-oxobutanoylamino)acetyl]amino]pentanoic Acid](/img/structure/B1659438.png)
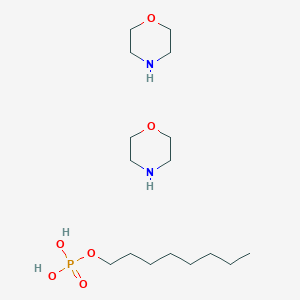
![Carbamic acid, [1-(diphenoxyphosphinyl)ethyl]-, phenylmethyl ester](/img/structure/B1659441.png)
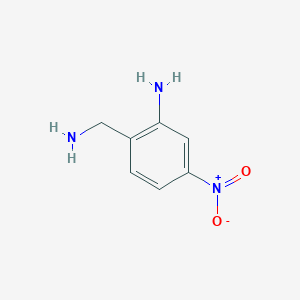
![3-[3-(4-Tert-butylphenyl)-ureido]-benzoic acid](/img/structure/B1659445.png)

